molecular formula C8H10ClN3 B6337908 Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride CAS No. 1187931-45-8

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride

Cat. No.: B6337908
CAS No.: 1187931-45-8
M. Wt: 183.64 g/mol
InChI Key: XWGDBVRTBDCGMG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and reactivity. This compound is primarily used in research settings and has shown promise in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are conducted under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDBVRTBDCGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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